molecular formula C12H10O3 B1589155 Methyl 7-hydroxy-2-naphthoate CAS No. 95901-05-6

Methyl 7-hydroxy-2-naphthoate

Cat. No.: B1589155
CAS No.: 95901-05-6
M. Wt: 202.21 g/mol
InChI Key: NRAOMQRRELNKIQ-UHFFFAOYSA-N
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Description

Methyl 7-hydroxy-2-naphthoate is an organic compound with the molecular formula C12H10O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a hydroxyl group at the 7th position and a methoxycarbonyl group at the 2nd position on the naphthalene ring

Scientific Research Applications

Safety and Hazards

“Methyl 7-hydroxy-2-naphthoate” is classified under the GHS07 hazard class. It has hazard statements H302, H315, H319, and H335. Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

“Methyl 7-hydroxy-2-naphthoate” has potential applications in the medical field due to its role in the biosynthesis of the naphthoic acid moiety in the chromophore of the enediyne antitumor antibiotic neocarzinostatin (NCS) . The increased global demand for VK2, a lipid-soluble vitamin that plays critical roles in inhibiting cell ferroptosis, improving blood clotting, and preventing osteoporosis, has inspired interest in novel production strategies .

Biochemical Analysis

Biochemical Properties

Methyl 7-hydroxy-2-naphthoate plays a significant role in biochemical reactions, particularly in the context of anti-inflammatory responses. It interacts with several enzymes and proteins, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These interactions are crucial as they inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). The compound also affects the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of many inflammation-related genes .

Cellular Effects

This compound has been shown to influence various cellular processes, particularly in macrophages. It inhibits the lipopolysaccharide (LPS)-induced inflammatory response by suppressing the activation of NF-κB, c-Jun N-terminal kinases (JNK), and p38 mitogen-activated protein kinases (MAPK) pathways. This suppression leads to a decrease in the production of pro-inflammatory cytokines such as interleukin-1beta (IL-1β) and interleukin-6 (IL-6). Additionally, the compound reduces the expression of iNOS and COX-2 at both the protein and mRNA levels .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with key biomolecules. It inhibits the DNA-binding activity and transcriptional activity of NF-κB by preventing the degradation of inhibitory kappa B (IκB) and the translocation of NF-κB to the nucleus. Furthermore, it decreases the activation of p38 MAPK and JNK, which are essential for the inflammatory response. These molecular interactions collectively contribute to the compound’s anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that the anti-inflammatory effects of the compound persist, although there may be a gradual reduction in potency. In vitro and in vivo studies have demonstrated that the compound maintains its efficacy in reducing inflammatory responses over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation without causing significant adverse effects. At higher doses, there may be threshold effects, including potential toxicity and adverse reactions. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing any harmful effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to inflammation and oxidative stress. It interacts with enzymes such as iNOS and COX-2, influencing the production of NO and PGE2. The compound also affects the metabolic flux of these pathways, leading to a reduction in the levels of pro-inflammatory metabolites. These interactions highlight the compound’s role in modulating metabolic processes associated with inflammation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues are influenced by these interactions, which can affect its overall efficacy and function .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications may guide the compound to these locations, enhancing its ability to interact with key biomolecules and modulate cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 7-hydroxy-2-naphthoate can be synthesized through several methods. One common approach involves the esterification of 7-hydroxy-2-naphthoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to maximize yield and purity. For example, the use of a continuous flow reactor can enhance the reaction efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various substituents. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitric acid and sulfuric acid for nitration.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Nitro derivatives and other substituted products.

Comparison with Similar Compounds

    Methyl 1-hydroxy-2-naphthoate: This compound has a hydroxyl group at the 1st position instead of the 7th position.

    Methyl 3-hydroxy-2-naphthoate: This compound has a hydroxyl group at the 3rd position.

Comparison: Methyl 7-hydroxy-2-naphthoate is unique due to the position of the hydroxyl group, which influences its chemical reactivity and biological activity. The specific placement of the hydroxyl group at the 7th position allows for distinct interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

methyl 7-hydroxynaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-15-12(14)9-3-2-8-4-5-11(13)7-10(8)6-9/h2-7,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAOMQRRELNKIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60435293
Record name METHYL 7-HYDROXY-2-NAPHTHOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95901-05-6
Record name METHYL 7-HYDROXY-2-NAPHTHOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Treat a mixture containing trifluoromethanesulfonic acid 7-(1-ethyl-1-hydroxypropyl)naphthalen-2-yl ester (0.41 g, 14.1 mmol), Pd(OAc)2 (0.30 g, 1.38 mmol), bis-(diphenylphosphino)ferrocene (0.705 g, 1.27 mmol), Et3N (10.2 mL, 73.2 mmol), in MeOH (12 mL) and DMSO (18 mL) with carbon monoxide at 100 psi at 80° C. for 4 h. Pour the reaction mixture into ether (300 mL) and wash with brine (5×100 mL). Add EtOAc (250 mL), wash the organic layer with brine, dry over Na2SO4, and filter. Concentrate the filtrate to give the title compound as a tan solid (2.84 g, quant). 1H NMR (400 MHz, CDCl3) δ 3.98 (s, 3H), 7.23-7.29 (m, 2H), 7.78 (t, J=8.3 Hz, 2H), 7.88-7.90 (m, 1H), 8.43 (d, J=0.88 Hz, 1H).
Name
trifluoromethanesulfonic acid 7-(1-ethyl-1-hydroxypropyl)naphthalen-2-yl ester
Quantity
0.41 g
Type
reactant
Reaction Step One
Name
Quantity
10.2 mL
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Quantity
0.705 g
Type
catalyst
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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